Anti-HIV-1 Potency in A3.01 T-Cells: 267-Fold Range Within the 4'-Azido-2'-deoxy Series Underscores Nucleobase-Dependent Activity
In a direct head-to-head comparison of the complete series of 4'-azido-2'-deoxy-β-D-nucleosides evaluated in the same A3.01 T-cell HIV assay, 4'-azido-2'-deoxyuridine (6c) demonstrated an IC₅₀ of 0.80 µM, placing it between the most potent 4'-azido-2'-deoxyguanosine (6e; IC₅₀ = 0.003 µM) and the least potent members of the series. This represents a 267-fold potency differential across the series driven entirely by nucleobase identity [1]. Cytotoxicity for the entire series was detected only at 50–1,500× the respective IC₅₀ values, indicating that each compound, including 4'-azido-2'-deoxyuridine, maintains a quantifiable therapeutic window in this assay system [1].
| Evidence Dimension | Anti-HIV-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.80 µM (4'-azido-2'-deoxyuridine, compound 6c) |
| Comparator Or Baseline | 4'-azido-2'-deoxyguanosine (6e): 0.003 µM; 4'-azidothymidine (6a): retains activity against AZT-resistant HIV mutants |
| Quantified Difference | 267-fold difference between least and most potent in series; 4'-azido-2'-deoxyuridine is ~267-fold less potent than 4'-azido-2'-deoxyguanosine |
| Conditions | HIV-1 infection of A3.01 T-cell line; cytotoxicity measured in parallel; selectivity window = 50–1,500× IC₅₀ |
Why This Matters
This quantitative activity profile enables rational selection: researchers requiring the highest possible anti-HIV potency would prioritize 4'-azido-2'-deoxyguanosine, while those studying nucleobase-dependent SAR or seeking a compound with a defined potency tier within the series would select 4'-azido-2'-deoxyuridine.
- [1] Maag H, Rydzewski RM, McRoberts MJ, et al. Synthesis and anti-HIV activity of 4'-azido- and 4'-methoxynucleosides. J Med Chem. 1992;35(8):1440-51. PMID: 1573638. View Source
